10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers)
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Overview
Description
10,11-Dihydro-10,11-Dihydroxy Carbamazepine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo [b,f]azepine-5-carboxamide substituted by hydroxy groups at positions 10 and 11 . It is a metabolite of the drug carbamazepine . It has a role as a marine xenobiotic metabolite and a drug metabolite .
Synthesis Analysis
10,11-Dihydro-10,11-Dihydroxy Carbamazepine is formed from carbamazepine via a carbamazepine 10,11-epoxide intermediate by epoxide hydrolase and from oxcarbazepine via a 10,11-dihydro-10-hydroxy carbamazepine intermediate .Molecular Structure Analysis
The molecular formula of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine is C15H14N2O3 . The molecular weight is 270.28 g/mol .Chemical Reactions Analysis
10,11-Dihydro-10,11-Dihydroxy Carbamazepine has been degraded in deionized water and wastewater samples using an electrochemical process . The chemical oxidation of the compound followed a pseudo-first-order reaction .Scientific Research Applications
Metabolic Pathways and Synthesis
- Enzymatic Hydrolysis and Metabolism: Carbamazepine 10,11-oxide, a key intermediate in carbamazepine metabolism, undergoes enzymatic hydrolysis, producing trans-10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide. This process demonstrates the enantioselectivity of microsomal epoxide hydrolase towards meso and racemic substrates, with the major enantiomer being (-)-10S,11S (Bellucci et al., 1987).
Environmental Presence and Impact
- Occurrence in Wastewater: The metabolite 10,11-dihydro-10,11-dihydroxy-CBZ (DiOH-CBZ) is persistently present in German and Portuguese wastewater, showing minimal removal during wastewater treatment. Its detection alongside other carbamazepine metabolites emphasizes the need for effective wastewater management strategies (Bahlmann et al., 2014).
Biodegradation and Environmental Fate
Biodegradation Studies
Studies on carbamazepine biodegradation have identified 10,11-dihydro-10,11-dihydroxy-CBZ as a major metabolite. These findings are crucial for understanding the environmental fate and potential impacts of pharmaceutical compounds in aquatic systems (Naghdi et al., 2018).
Transformation Pathways in Fungi
Research on the white-rot fungus Pleurotus ostreatus shows that 10,11-dihydroxy carbamazepine is a product of carbamazepine transformation, highlighting the influence of growth conditions on xenobiotic transformation pathways. This understanding is essential for developing bioremediation treatments for environmental pollutants (Golan-Rozen et al., 2015).
Toxicity and Pharmacokinetics
- Toxicity in Sediment Organisms: The metabolite 10,11-dihydro-10,11-dihydroxy-carbamazepine (DiOH-CBZ) was found to have no significant toxicity on Chironomus riparius in a sediment full life cycle toxicity test. Understanding the toxicity of pharmaceutical metabolites is vital for assessing their environmental impact (Heye et al., 2016).
Mechanism of Action
Target of Action
10,11-Dihydro-10,11-Dihydroxy Carbamazepine is a metabolite of the anticonvulsant carbamazepine and the antiepileptic prodrug oxcarbazepine . It is primarily targeted at the central nervous system, where it acts on ion channels to modulate neuronal excitability .
Mode of Action
The compound interacts with its targets by binding to voltage-gated sodium channels in the brain. This binding inhibits the rapid, repetitive firing of action potentials, which is a characteristic feature of seizure activity .
Biochemical Pathways
The compound is formed from carbamazepine via a carbamazepine 10,11-epoxide intermediate by epoxide hydrolase and from oxcarbazepine via a 10,11-dihydro-10-hydroxy carbamazepine intermediate . The formation of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine is a key step in the metabolic pathway of carbamazepine and oxcarbazepine .
Pharmacokinetics
The compound is metabolized in the liver and excreted in the urine . Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by factors such as dose, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of the compound’s action include the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and reduction of synaptic transmission . These effects contribute to its anticonvulsant properties .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound has been found in wastewater effluent , suggesting that it can persist in the environment. Furthermore, the electrochemical degradation of the compound can lead to the formation of by-products , which may have implications for its environmental fate and potential ecotoxicity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
10,11-Dihydro-10,11-Dihydroxy Carbamazepine is involved in biochemical reactions related to the metabolism of carbamazepine and oxcarbazepine . It interacts with enzymes such as epoxide hydrolase, which catalyzes its formation from carbamazepine 10,11-epoxide .
Cellular Effects
It is known that its parent compounds, carbamazepine and oxcarbazepine, have significant effects on neuronal activity, which could suggest potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be formed via enzymatic reactions involving epoxide hydrolase
Metabolic Pathways
10,11-Dihydro-10,11-Dihydroxy Carbamazepine is involved in the metabolic pathways of carbamazepine and oxcarbazepine . It interacts with enzymes such as epoxide hydrolase
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers) can be achieved through a multistep synthesis pathway.", "Starting Materials": [ "Anthranilic acid", "Acetic anhydride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium nitrite", "Copper sulfate", "Sodium sulfite", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Anthranilic acid is reacted with acetic anhydride and heated to form N-acetyl anthranilic acid.", "N-acetyl anthranilic acid is then treated with sodium hydroxide and sodium bicarbonate to form 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.", "10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is then diazotized using sodium nitrite and copper sulfate in the presence of sodium sulfite to form 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid diazonium salt.", "The diazonium salt is then coupled with sodium borohydride in the presence of sodium hydroxide and hydrochloric acid to form 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid hydrazide.", "10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid hydrazide is then reduced using sodium borohydride in the presence of hydrochloric acid to form 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid hydrazide dihydrochloride.", "Finally, 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid hydrazide dihydrochloride is treated with ethanol and water to form 10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers)." ] } | |
CAS No. |
1217528-81-8 |
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.29 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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